molecular formula C10H13BrClN B11794383 (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride

(R)-3-(4-Bromophenyl)pyrrolidine hydrochloride

Cat. No.: B11794383
M. Wt: 262.57 g/mol
InChI Key: ILDBWPNFCRWOGV-FVGYRXGTSA-N
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Description

®-3-(4-Bromophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Bromophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with ®-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-Bromophenyl)pyrrolidine hydrochloride may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple steps of synthesis, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

®-3-(4-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Bromophenyl)pyrrolidine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 4-[(4-Bromophenyl)ethynyl]pyridine

Uniqueness

®-3-(4-Bromophenyl)pyrrolidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific research applications.

Properties

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

(3R)-3-(4-bromophenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1

InChI Key

ILDBWPNFCRWOGV-FVGYRXGTSA-N

Isomeric SMILES

C1CNC[C@H]1C2=CC=C(C=C2)Br.Cl

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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